![molecular formula C22H27N3O2 B13812533 N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide CAS No. 55707-74-9](/img/structure/B13812533.png)
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmacology, and materials science due to their diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoic acid, piperidine, and methylamine.
Acylation Reaction: The 4-methylbenzoic acid is first converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acyl chloride is then reacted with methylamine to form the intermediate amide.
Piperidine Substitution: The intermediate amide is further reacted with piperidine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors may be employed to scale up the production.
化学反応の分析
Types of Reactions
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide has various scientific research applications, including:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Pharmacology: The compound can be studied for its interactions with biological targets, such as receptors or enzymes.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide involves its interaction with molecular targets in biological systems. These targets may include receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
類似化合物との比較
Similar Compounds
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
55707-74-9 |
|---|---|
分子式 |
C22H27N3O2 |
分子量 |
365.5 g/mol |
IUPAC名 |
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C22H27N3O2/c1-17-10-12-18(13-11-17)23-22(27)19-8-4-5-9-20(19)24(2)21(26)16-25-14-6-3-7-15-25/h4-5,8-13H,3,6-7,14-16H2,1-2H3,(H,23,27) |
InChIキー |
JOBYFSLGKZGUKV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N(C)C(=O)CN3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


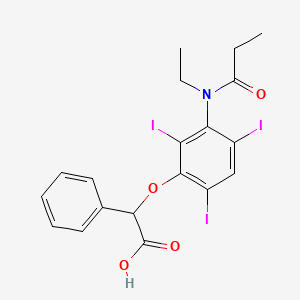
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
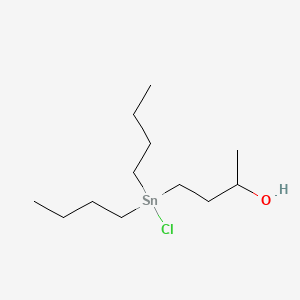
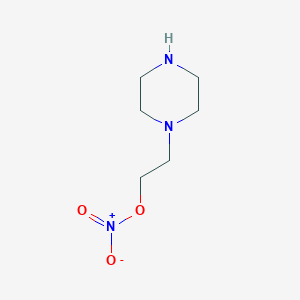
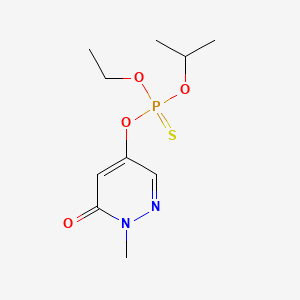


![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
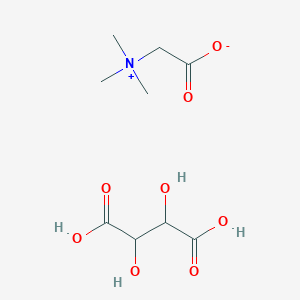


![N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide](/img/structure/B13812525.png)

